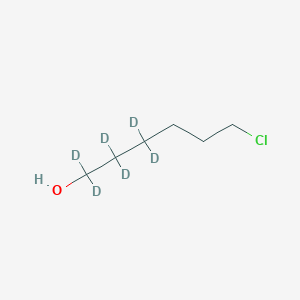

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is a stable isotope-labeled compound. It is a deuterated form of 6-chloro-1-hexyl alcohol, where the hydrogen atoms at positions 3, 4, and 5 are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol typically involves the deuteration of 6-chloro-1-hexyl alcohol. The process includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in 6-chloro-1-hexyl alcohol are replaced with deuterium using deuterium oxide (D2O) in the presence of a catalyst.

Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired deuterated compound.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the exchange of hydrogen with deuterium.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: 6-chlorohexanal or 6-chlorohexanoic acid.

Reduction: 6-chlorohexane.

Substitution: Various substituted hexyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The compound is utilized in drug development as a reference standard for pharmacokinetic studies. Its isotopic labeling aids in understanding metabolic pathways and drug interactions within biological systems. For instance, stable isotope-labeled compounds are essential in tracing the absorption and distribution of drugs in vivo, allowing researchers to monitor how compounds behave in biological systems without altering their chemical properties .

Pharmacological Studies

In pharmacology, this compound serves as a model compound for studying the effects of halogen substitutions on biological activity. The presence of chlorine can influence the lipophilicity and bioavailability of compounds. Researchers can compare this compound with its non-labeled counterparts to assess the impact of isotopic labeling on pharmacodynamics and pharmacokinetics .

Analytical Chemistry

Mass Spectrometry

The compound is frequently used as an internal standard in mass spectrometry due to its distinct mass profile resulting from deuterium labeling. This helps improve the accuracy of quantitative analyses in complex mixtures. By comparing the response of the labeled compound with that of analytes in a sample, researchers can achieve more reliable quantification .

Chromatographic Techniques

In chromatography, this compound can be employed to optimize separation techniques. Its unique properties allow scientists to develop methods for separating similar compounds based on their structural differences. This is particularly useful in environmental monitoring where trace levels of contaminants need to be detected accurately .

Environmental Science

Pollutant Tracking

In environmental studies, the compound can be used to trace pollutants or study degradation pathways of organic contaminants. Its isotopic labeling allows researchers to differentiate between natural and anthropogenic sources of pollution. This application is crucial for understanding the fate of chemicals in ecosystems and assessing their environmental impact .

Biodegradation Studies

The stability of this compound makes it suitable for biodegradation studies where its degradation products can be tracked over time. This helps in evaluating the effectiveness of bioremediation strategies aimed at cleaning up contaminated sites .

-

Pharmacokinetic Study Example

A study utilized this compound to evaluate the metabolic profile of a new drug candidate in rats. The labeled compound allowed for precise measurement of drug absorption rates and metabolic pathways via LC-MS/MS analysis. -

Environmental Monitoring Case

Researchers employed this compound to assess the degradation rates of chlorinated solvents in groundwater. By using isotopically labeled standards alongside environmental samples, they could determine the extent of natural attenuation processes.

Mecanismo De Acción

The mechanism of action of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol involves its interaction with molecular targets through its functional groups. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studying reaction mechanisms and metabolic pathways. The chlorine atom and alcohol group allow for various chemical modifications, enabling the compound to participate in diverse reactions.

Comparación Con Compuestos Similares

Similar Compounds

6-chloro-1-hexyl alcohol: The non-deuterated form of the compound.

6-chloro-1-hexanol: Another similar compound with a hydroxyl group at the terminal position.

1-chloro-6-hexanol: A positional isomer with the chlorine and hydroxyl groups at different positions.

Uniqueness

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and alters the reaction kinetics, making it a valuable tool in scientific research.

Actividad Biológica

6-Chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol (CAS No. 1219794-83-8) is a synthetic organic compound that has garnered interest in various fields of biological research. Its unique isotopic labeling with deuterium atoms allows for precise tracking in biological systems, making it a valuable tool in pharmacological studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₃ClD₆O. The presence of the chlorine atom and the deuterated carbon chain contributes to its distinct chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 142.66 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

In Vitro Studies

Research has shown that compounds structurally related to this compound exhibit various biological activities:

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. For example:

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:

- Dosage Effects : Research indicates that low doses can effectively mobilize calcium ions without significant adverse effects. However, higher doses may lead to cytotoxicity and tissue damage due to excessive calcium release .

Case Studies

Several case studies highlight the biological implications of compounds similar to this compound:

- Neuroprotective Effects : A study exploring the neuroprotective properties of alcohols indicated that compounds affecting GABA receptors could mitigate neuronal damage in models of oxidative stress.

- Cancer Research : Investigations into the cytotoxic effects on T-cell lines have shown promise for developing targeted therapies for leukemia and lymphoma.

Propiedades

IUPAC Name |

6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTPTNNCGDAGEJ-JIKIKKOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.